![molecular formula C9H10ClNO B1453216 [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 1217129-50-4](/img/structure/B1453216.png)

[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride

Descripción general

Descripción

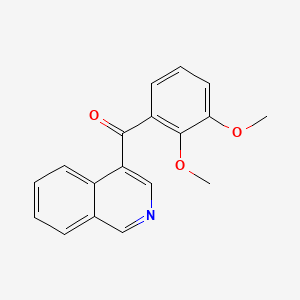

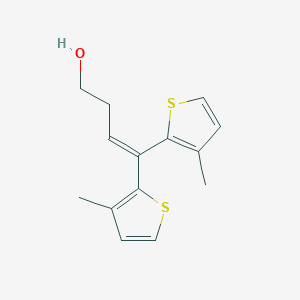

“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1217129-50-4 . It has a molecular weight of 183.64 . This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Synthesis Analysis

The synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, is very relevant . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The InChI Code of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is 1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H . The InChI key is SVOMGBJDHWHLGE-UHFFFAOYSA-N .Chemical Reactions Analysis

The transformation of compound 1 to compound 2 by chlorination was confirmed by the appearance of a singlet in the 1 H NMR of compound 2, which was a doublet for the CH 2 protons of the propargyl fragment of compound 1 .Physical And Chemical Properties Analysis

“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a solid at room temperature .Aplicaciones Científicas De Investigación

Chemical Probe Synthesis

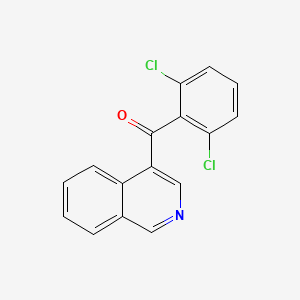

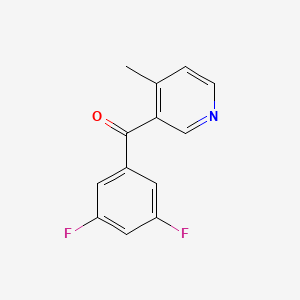

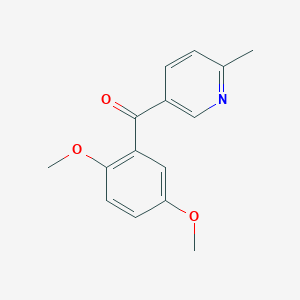

[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride: is utilized in the synthesis of chemical probes. These probes are trifunctional building blocks containing a light-activated benzophenone, an alkyne tag, and an amine synthetic handle . When attached to a ligand or pharmacophore, the compound facilitates UV light-induced covalent modification of biological targets, which is essential for the identification and characterization of new drug targets.

Click Chemistry Applications

The compound’s alkyne group is instrumental in click chemistry reactions, a class of biocompatible chemical reactions that are widely used for bioconjugation in medicinal chemistry and material science . This allows for the creation of complex molecules through a modular approach, enabling researchers to synthesize new compounds with potential therapeutic applications.

Drug Delivery Systems

In the realm of drug delivery, [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride can be used to create self-immolative linkers. These linkers are designed to release amides in response to specific stimuli, such as changes in pH . This targeted release mechanism is particularly useful for delivering drugs to specific tissues or cells, minimizing side effects and improving therapeutic efficacy.

Mecanismo De Acción

Target of Action

It is used for chemical probe synthesis and is a trifunctional building block . This suggests that it can interact with a variety of biological targets.

Mode of Action

The compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction results in potential downstream applications via the alkyne tag .

Result of Action

Its ability to allow for uv light-induced covalent modification of a biological target suggests that it can cause significant changes at the molecular level .

Action Environment

Given its light-activated nature, factors such as exposure to uv light would likely play a significant role in its action .

Direcciones Futuras

The future directions of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” could involve its use in chemical probe synthesis . Its ability to allow for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag makes it a promising compound for future research .

Propiedades

IUPAC Name |

4-prop-2-ynoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOMGBJDHWHLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

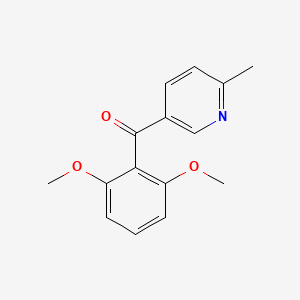

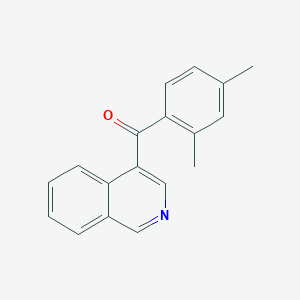

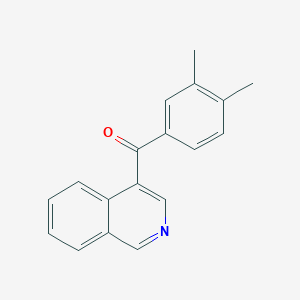

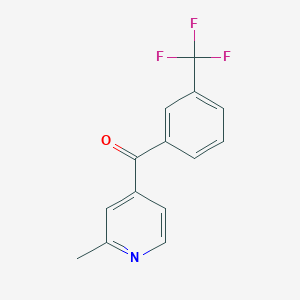

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)